molecular formula C28H27N3O4 B11013448 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide

Cat. No.: B11013448
M. Wt: 469.5 g/mol
InChI Key: SMMOSMJUODVBKL-UHFFFAOYSA-N
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Description

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones

Preparation Methods

The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide can be achieved through a multicomponent reaction. One common method involves the Povarov reaction, which is a three-component reaction involving anilines, alkenes (such as trans-anethole or methyl eugenol), and 2-formylbenzoic acid. The reaction is typically carried out in the presence of eutectic solvents bearing Lewis or Brønsted acids, which act as catalysts . The reaction conditions are mild, and the yields are generally good to moderate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets within the cell. It is believed to exert its effects by inhibiting certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets are still under investigation .

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C28H27N3O4/c1-35-20-14-12-19(13-15-20)16-17-29-25(32)11-6-18-30-26-21-7-2-3-8-22(21)28(34)31(26)24-10-5-4-9-23(24)27(30)33/h2-5,7-10,12-15,26H,6,11,16-18H2,1H3,(H,29,32)

InChI Key

SMMOSMJUODVBKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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